3,3'-sulfanediylbis[N-(3,4-dimethylphenyl)propanamide]
Overview
Description
3,3’-Sulfanediylbis[N-(3,4-dimethylphenyl)propanamide] is an organic compound with a complex structure that includes two propanamide groups connected by a sulfanediyl bridge
Preparation Methods
The synthesis of 3,3’-sulfanediylbis[N-(3,4-dimethylphenyl)propanamide] typically involves the reaction of 3,4-dimethylphenylamine with a suitable sulfanediyl precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
3,3’-Sulfanediylbis[N-(3,4-dimethylphenyl)propanamide] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide groups can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
3,3’-Sulfanediylbis[N-(3,4-dimethylphenyl)propanamide] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3’-sulfanediylbis[N-(3,4-dimethylphenyl)propanamide] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
3,3’-Sulfanediylbis[N-(3,4-dimethylphenyl)propanamide] can be compared with similar compounds such as:
3,3’-Sulfanediylbis[N-(4-phenylbutyl)propanamide]: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
3-[(3,4-Dimethylphenyl)sulfonyl]propanamide: Another related compound with a sulfonyl group instead of a sulfanediyl bridge, which affects its reactivity and applications.
The uniqueness of 3,3’-sulfanediylbis[N-(3,4-dimethylphenyl)propanamide] lies in its specific structural features and the resulting properties that make it suitable for a wide range of applications.
Properties
IUPAC Name |
3-[3-(3,4-dimethylanilino)-3-oxopropyl]sulfanyl-N-(3,4-dimethylphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-15-5-7-19(13-17(15)3)23-21(25)9-11-27-12-10-22(26)24-20-8-6-16(2)18(4)14-20/h5-8,13-14H,9-12H2,1-4H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPVEBWDOYBBAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCSCCC(=O)NC2=CC(=C(C=C2)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.